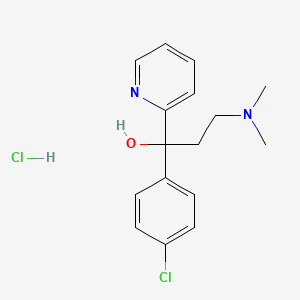
alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring can be functionalized to introduce the necessary substituents.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions to attach the chlorophenyl group to the pyridine ring.
Addition of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including potential interactions with enzymes or receptors.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects or toxicity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Affecting ion channels to alter cellular ion balance and signaling.
Comparison with Similar Compounds
Similar Compounds
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol: Without the hydrochloride salt form.
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol acetate: An acetate salt form.
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol sulfate: A sulfate salt form.
Uniqueness
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
74050-96-7 |
|---|---|
Molecular Formula |
C16H20Cl2N2O |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(dimethylamino)-1-pyridin-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19ClN2O.ClH/c1-19(2)12-10-16(20,15-5-3-4-11-18-15)13-6-8-14(17)9-7-13;/h3-9,11,20H,10,12H2,1-2H3;1H |
InChI Key |
FLVWBIDROQTLJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)(C2=CC=CC=N2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















